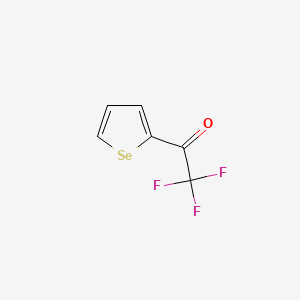![molecular formula C13H12N2O3S B15292394 N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide](/img/structure/B15292394.png)
N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide is a chemical compound with the molecular formula C13H12N2O3S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminophenyl group and a sulfonyl group attached to a phenyl ring, which is further connected to a formamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide typically involves the reaction of 4-aminobenzenesulfonyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then treated with formic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
The mechanism of action of N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The sulfonyl and formamide groups play a crucial role in the binding affinity and specificity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Similar structure but with an acetyl group instead of a formamide group.
Acetanilide, 4’-sulfanilyl-: Contains a sulfanilyl group attached to an acetanilide moiety.
N-Acetyldapsone: Another derivative with an acetyl group.
Uniqueness
N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide is unique due to the presence of the formamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
IUPAC Name |
N-[4-(4-aminophenyl)sulfonylphenyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c14-10-1-5-12(6-2-10)19(17,18)13-7-3-11(4-8-13)15-9-16/h1-9H,14H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBLSNZSHXQKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15292338.png)


![4-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B15292357.png)
![3-chloro-5-[[[[(1,4-dihydro-6-methoxy-4-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-Pyrazole-4-carboxylic acid methyl ester](/img/structure/B15292362.png)

![1-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B15292368.png)



